molecular formula C19H16N2OS B11665659 (2E,5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11665659
M. Wt: 320.4 g/mol
InChI Key: GUVWXJMWZKQQAK-SWZGKVDCSA-N
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Description

The compound (2E,5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic molecule belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylimino group, and a phenylprop-2-en-1-ylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-(phenylimino)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-aminothiophenol with an appropriate aldehyde to form the thiazolidinone ring. This is followed by the introduction of the phenylimino group through a Schiff base reaction with aniline. The final step involves the addition of the phenylprop-2-en-1-ylidene moiety via a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-ylidene moiety, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be employed under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (2E,5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its potential anti-inflammatory and anticancer properties. Preliminary research suggests that it can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (2E,5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-(phenylimino)-1,3-thiazolidin-4-one varies depending on its application. In antimicrobial activity, it is believed to disrupt the cell membrane of pathogens, leading to cell death. For its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines. In cancer treatment, it could induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-(phenylimino)-1,3-thiazolidin-4-one
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer a range of biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial, anti-inflammatory, and anticancer properties due to the specific arrangement of its functional groups.

Properties

Molecular Formula

C19H16N2OS

Molecular Weight

320.4 g/mol

IUPAC Name

(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16N2OS/c1-14(12-15-8-4-2-5-9-15)13-17-18(22)21-19(23-17)20-16-10-6-3-7-11-16/h2-13H,1H3,(H,20,21,22)/b14-12+,17-13+

InChI Key

GUVWXJMWZKQQAK-SWZGKVDCSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2

Origin of Product

United States

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